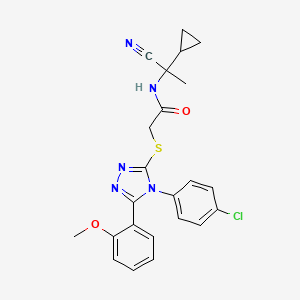

2-((4-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide

Description

This compound belongs to a class of 1,2,4-triazole-based acetamides, characterized by a sulfur-linked triazole core substituted with aryl groups and a modified acetamide side chain. The structure includes a 4-chlorophenyl group at position 4 of the triazole ring, a 2-methoxyphenyl group at position 5, and a unique N-(1-cyano-1-cyclopropylethyl) moiety on the acetamide (Fig. 1).

Properties

Molecular Formula |

C23H22ClN5O2S |

|---|---|

Molecular Weight |

468.0 g/mol |

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyano-1-cyclopropylethyl)acetamide |

InChI |

InChI=1S/C23H22ClN5O2S/c1-23(14-25,15-7-8-15)26-20(30)13-32-22-28-27-21(18-5-3-4-6-19(18)31-2)29(22)17-11-9-16(24)10-12-17/h3-6,9-12,15H,7-8,13H2,1-2H3,(H,26,30) |

InChI Key |

FONMEEFVUKRQKE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC |

Origin of Product |

United States |

Biological Activity

The compound 2-((4-(4-Chlorophenyl)-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(1-cyano-1-cyclopropylethyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on anti-inflammatory, antimicrobial, anticancer properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 402.90 g/mol. The compound features a triazole ring, which is often associated with various pharmacological activities due to its ability to interact with biological targets.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of triazole derivatives. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) . The mechanism involves the suppression of oxidative stress mediators like nitric oxide (NO) and reactive oxygen species (ROS), demonstrating its potential as an anti-inflammatory agent.

Table 1: Anti-inflammatory Activity of Triazole Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | Not specified | Inhibition of TNF-α and IL-6 production |

| Celecoxib | 0.092 (COX-2) | COX inhibition |

| Indomethacin | 3.33 | COX inhibition |

2. Antimicrobial Activity

Triazole compounds are recognized for their antimicrobial properties. The compound has shown activity against various strains of bacteria and fungi. In vitro studies indicate that triazole derivatives can effectively inhibit the growth of drug-resistant bacterial strains .

Table 2: Antimicrobial Activity of Selected Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | Not specified |

| Other Triazoles | E. coli | < 16 µg/mL |

3. Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds containing the triazole moiety have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms including apoptosis induction and cell cycle arrest .

Case Study: Anticancer Effects

In a study involving human cancer cell lines, a related triazole derivative exhibited significant cytotoxicity with an IC50 value of approximately 20 µM against breast cancer cells. The study suggested that these compounds might act through the modulation of signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. Modifications in substituents on the triazole ring significantly influence their pharmacological properties:

Key Findings:

- Substituents like chlorophenyl and methoxyphenyl enhance anti-inflammatory activity.

- The presence of cyano groups increases potency against specific cancer types.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural uniqueness lies in its 2-methoxyphenyl and 1-cyano-1-cyclopropylethyl substituents, which differentiate it from analogs. Key comparisons include:

Key Observations :

- Positional Isomerism: The 2-methoxyphenyl group (target) vs.

- N-Substituent: The 1-cyano-1-cyclopropylethyl group in the target compound introduces rigidity and electron-withdrawing effects, contrasting with simpler aryl (e.g., 3-MePh in ) or hydrazide () groups. This may enhance metabolic stability and target selectivity.

- Core Heterocycle : Replacement of triazole with pyridine () or benzothiazole () modifies electronic properties and bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.